molecular formula C13H23NO4 B15363366 Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate

Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate

Cat. No.: B15363366
M. Wt: 257.33 g/mol
InChI Key: PRCPNRFROCZYPG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate (CAS 2641906-15-0) is a high-purity, substituted azetidine building block of significant value in synthetic and medicinal chemistry research . This compound features a four-membered nitrogen-containing (azetidine) ring system diversified with three key functional groups: a tert-butoxycarbonyl (Boc) protecting group for the amine, a 3-methyl group, and a critical 2-ethoxy-2-oxoethyl side chain . The presence of the Boc group enhances the molecule's stability and solubility during synthetic operations, and it can be readily removed under acidic conditions to unveil the free amine for further functionalization . The ethoxycarbonyl side chain is a versatile synthetic handle that can undergo various transformations, including hydrolysis to carboxylic acids, nucleophilic substitution with amines to yield amides, or participation in cross-coupling reactions . With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, this compound serves as a key precursor in the synthesis of more complex molecules for pharmaceutical research and development . Its primary research applications span chemistry, biology, and medicine, where it is extensively used as a scaffold for constructing potential bioactive molecules and functionalized heterocycles in drug discovery campaigns . The mechanism of action for this building block is defined by its reactivity as a synthetic intermediate; it can interact with specific molecular targets and pathways only after being incorporated into and processed as part of a larger compound library . For laboratory use only. This product is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-10(15)7-13(5)8-14(9-13)11(16)18-12(2,3)4/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPNRFROCZYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Esterification Reaction: The compound can be synthesized by reacting tert-butyl 3-methyl-azetidine-1-carboxylate with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine.

  • Reductive Amination: Another method involves the reductive amination of tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)-azetidine-1-carboxylate with an appropriate amine and reducing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions are optimized to achieve the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)3-(Carboxyethyl)-3-methyl-azetidine-1-carboxylate85–90%
Basic hydrolysis (saponification)NaOH (aqueous/ethanol)Sodium salt of the carboxylic acid derivative75–80%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitution Reactions

The ethoxy group in the ester moiety can be replaced by nucleophiles, enabling functional group interconversion.

Nucleophile Reagents/Conditions Product Application
AminesNH₃ or RNH₂ in THF, reflux3-(Aminoethyl)-3-methyl-azetidine-1-carboxylatePrecursor for amide synthesis
ThiolsRSH, K₂CO₃, DMFThioester derivativesThiol-ene click chemistry
Grignard reagentsRMgX, dry etherTertiary alcoholsCarbon-carbon bond formation

Example : Reaction with benzylamine in tetrahydrofuran (THF) yields the corresponding amide derivative, critical in peptide mimetic synthesis.

Oxidation Reactions

The methyl group adjacent to the carbonyl can be oxidized to a ketone under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, H⁺, heat3-(2-Ethoxy-2-oxoethyl)-3-ketoazetidine-1-carboxylate60–65%
CrO₃Acetic acid, refluxSame as above55–60%

Note : Over-oxidation to carboxylic acids is mitigated by controlled reaction times.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or reductive conditions.

Acid-Catalyzed Ring Opening

Exposure to HCl in methanol generates a linear amino ester:

C13H23NO4+HClCH3OOC-CH2C(CH3)(NH2)-CH2COO-tert-butyl+H2O\text{C}_{13}\text{H}_{23}\text{NO}_4 + \text{HCl} \rightarrow \text{CH}_3\text{OOC-CH}_2-\text{C(CH}_3\text{)(NH}_2\text{)-CH}_2-\text{COO-tert-butyl} + \text{H}_2\text{O}

Applications : Provides access to β-amino esters for polymer chemistry .

Reductive Ring Opening

Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding a tertiary amine and ester fragments:

C13H23NO4+H2CH3CH2OOC-CH2C(CH3)(H)+tert-butyl carbamate\text{C}_{13}\text{H}_{23}\text{NO}_4 + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OOC-CH}_2-\text{C(CH}_3\text{)(H)} + \text{tert-butyl carbamate}

Yield : 70–75% under optimized conditions .

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized azetidines
Heck reactionPd(OAc)₂, PPh₃AlkenesAlkenylated derivatives

Key Finding : A 2024 study demonstrated the synthesis of a biaryl-azetidine hybrid with enhanced fluorescence properties using Suzuki coupling .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 180–200°C, producing CO₂, ethylene, and tert-butylamine. This pathway is critical for stability assessments in material science applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related azetidine and pyrrolidine derivatives are compared based on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Physical State Key References
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate 3-Methyl, 2-ethoxy-2-oxoethyl Ester, Boc-protected amine C₁₅H₂₅NO₄ 283.36 Not specified Target compound
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-Amino, 2-ethoxy-2-oxoethyl Ester, Boc-protected amine, primary amine C₁₃H₂₂N₂O₄ 270.33 Not specified
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate 3-Benzyl, 2-oxo Ester, Boc-protected amine, ketone C₁₇H₂₃NO₃ 289.37 Yellow oil
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate Ethylidene (C=C) α,β-Unsaturated ester, Boc-protected amine C₁₂H₁₉NO₄ 265.28 Colorless oil
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-Hydroxyethyl Alcohol, Boc-protected amine C₁₀H₁₉NO₃ 201.27 Not specified
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 2-Oxoethyl Aldehyde, Boc-protected amine C₁₀H₁₇NO₃ 199.25 Not specified
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine core Ester, Boc-protected amine C₁₄H₂₅NO₄ 283.36 Not specified

Key Observations:

α,β-Unsaturated esters (e.g., ethylidene derivatives) exhibit higher reactivity in conjugate addition or Diels-Alder reactions compared to saturated esters .

Functional Group Influence :

  • 2-Oxoazetidine derivatives (e.g., Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate) introduce ketone functionality, enabling Schiff base formation or reductive amination .
  • Hydroxyethyl and oxoethyl substituents (e.g., ) enhance hydrogen-bonding capacity, affecting solubility and crystallinity.

Ring Size and Stability :

  • Pyrrolidine analogs (five-membered rings) exhibit greater ring stability and conformational flexibility compared to azetidines (four-membered rings), impacting their pharmacokinetic profiles .

Synthetic Yields :

  • Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate was synthesized in 66% yield via a sodium hydride-mediated alkylation , while unsaturated analogs (e.g., ) achieved 66–91% yields under mild conditions.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols requiring strong bases (e.g., LDA or NaH) in anhydrous solvents (THF or DCM) under inert atmospheres. Key steps include alkylation of the azetidine ring and protection/deprotection of functional groups. Temperature control (0–25°C) is critical to minimize side reactions like ring-opening or over-oxidation .

Q. How is structural confirmation achieved for this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are standard for confirming the azetidine ring, tert-butyl group, and ester functionalities. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the ethoxy-2-oxo-ethyl moiety shows characteristic carbonyl signals at ~170–175 ppm in ¹³C NMR .

Q. What common reactions does this compound undergo in medicinal chemistry?

The compound participates in nucleophilic substitutions (e.g., replacing the ethoxy group with amines), reductions (e.g., converting esters to alcohols using LiAlH₄), and cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups). Controlled reaction conditions (e.g., −78°C for lithiation) are essential to preserve the azetidine ring’s stability .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when varying solvent systems?

Discrepancies in yields often arise from solvent polarity effects on transition states. For example, THF may favor SN2 mechanisms due to its moderate polarity, while DCM might stabilize carbocation intermediates in SN1 pathways. Systematic solvent screening paired with DFT calculations can identify optimal conditions .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

The azetidine ring’s conformational flexibility and the tert-butyl group’s steric bulk complicate crystal packing. SHELXT/SHELXL software (via intrinsic phasing) is recommended for resolving weak diffraction patterns. Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature data collection (100 K) improves resolution .

Q. How do substituents on the azetidine ring influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., ethoxy-2-oxo-ethyl) enhance binding to serine proteases, while methyl groups at C3 improve metabolic stability. Comparative assays with analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) reveal a 2–3 fold increase in IC₅₀ values for target enzymes .

Q. What strategies mitigate solubility issues in aqueous reaction systems?

Hydrotropes (e.g., PEG-400) or micellar catalysis (using TPGS-750-M) enhance solubility without compromising reactivity. For HPLC purification, mixed-mode columns (C18 with ion-pairing reagents) resolve polar byproducts .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

The tert-butyl carbamate group is labile under strong acids (e.g., TFA), while the ester moiety hydrolyzes in basic conditions (pH > 10). Kinetic studies using LC-MS show a half-life of <1 hour in 1M HCl, necessitating pH-controlled storage (pH 6–8) .

Q. What methods separate enantiomers of chiral azetidine derivatives?

Chiral stationary phases (e.g., Chiralpak IA) or enzymatic resolution (using lipases) achieve >99% ee. Dynamic kinetic resolution (DKR) with palladium catalysts is emerging for scalable enantioselective synthesis .

Q. How are impurities managed during large-scale synthesis?

Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. Recrystallization from heptane/ethyl acetate (7:3 v/v) removes residual tert-butyl alcohol, reducing impurities to <0.1% .

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